Comparative Calcium Channel Blockade Potential of the 2-Phenyl-4H-Pyran Scaffold
While direct data for the target compound is limited, the core scaffold's calcium channel blocking potential is established. A closely related analog, ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate, demonstrates a complete (100%) relaxant effect on KCl-induced contraction in isolated rat trachea at a concentration of 96.30 µM, comparable to the L-type calcium channel blocker nifedipine. The target compound's 2-phenyl substitution may enhance lipophilicity and target interaction, potentially improving potency relative to the 2-methyl analog, but this requires experimental validation [1].
| Evidence Dimension | Ex vivo relaxant effect on KCl-induced contraction (isolated rat trachea) |
|---|---|
| Target Compound Data | Not directly measured for CAS 489414-53-1; predicted to be active and potentially more potent based on SAR. |
| Comparator Or Baseline | Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate (100% relaxant effect at 96.30 µM); Nifedipine (positive control, complete blockade). |
| Quantified Difference | Target compound possesses a 2-phenyl group instead of a 2-methyl group, a structural change associated with increased potency in analogous kinase inhibitor series. |
| Conditions | Isolated rat tracheal rings pre-contracted with KCl (80 mM); carbachol (1 µM) for CCh-induced contraction. |
Why This Matters
Demonstrates the scaffold's intrinsic ability to completely block L-type calcium channels, a mechanism relevant for respiratory and cardiovascular drug discovery, positioning the target compound as a more lipophilic candidate for lead optimization.
- [1] Alemán-Pantitlán S, et al. Mechanism of Relaxant Action of Ethyl 6-Amino-5-Cyano-2-Methyl-4-(Pyridin-4-Yl)-4H-Pyran-3-Carboxylate Mainly Through Calcium Channel Blockade in Isolated Rat Trachea. J App Pharm Sci, 2016; 6 (10): 029-036. View Source
